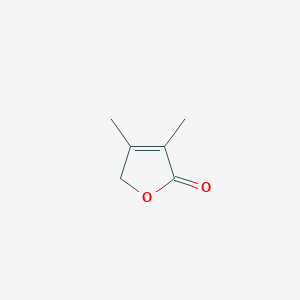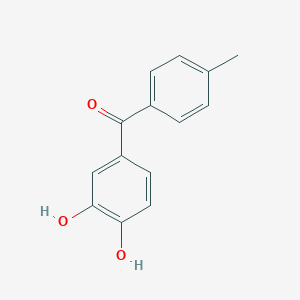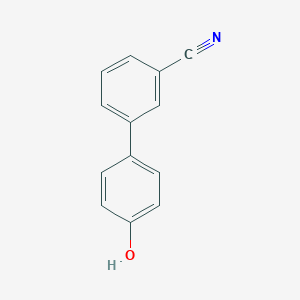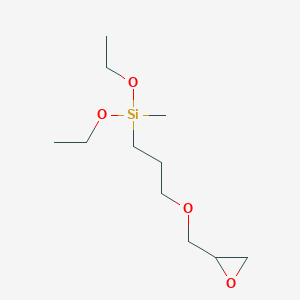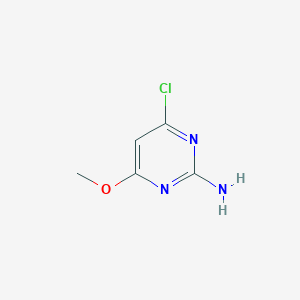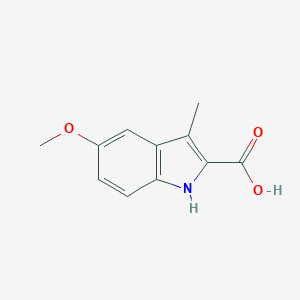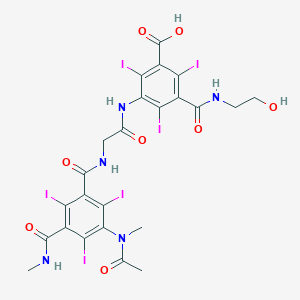
碘克沙酸
描述
Ioxaglic acid is a contrast agent used in medical imaging, particularly in coronary arteriography. It is known for its lower osmolality compared to other contrast agents, which may contribute to its suitability for use in coronary angiography due to reduced effects on cardiac function . However, it has been observed that ioxaglic acid can have greater effects on cardiac function than equiosmolar metrizamide, which may be attributed to the chemotoxicity of the anion or the sodium content in the ioxaglic acid solution . Additionally, there have been cases of delayed adverse reactions to ioxaglic acid-meglumine, such as maculopapular rash, fever, hepatic cytolysis, rhabdomyolysis, eosinophilia, and raised total IgEs, indicating a potential for late hypersensitivity reactions .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of ioxaglic acid, they do mention the use of iodine(V) reagents in organic synthesis. For example, o-Iodoxybenzoic acid (IBX) is an iodine(V) reagent that has been found to be highly effective in carrying out oxidations adjacent to carbonyl functionalities and at benzylic and related carbon centers . Although this does not directly relate to ioxaglic acid, it provides insight into the types of iodine-based reagents that could potentially be involved in the synthesis of iodine-containing compounds like ioxaglic acid.
Molecular Structure Analysis
The molecular structure of ioxaglic acid is not explicitly detailed in the provided papers. However, as a monoacid dimer, it likely contains two iodine atoms within its structure, which are integral to its function as a contrast agent. The presence of iodine atoms in its structure allows it to absorb X-rays effectively, making it useful for imaging purposes .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions involving ioxaglic acid. However, the general behavior of iodine(V) reagents in organic synthesis, such as IBX, suggests that ioxaglic acid could potentially undergo oxidation reactions or participate in single electron transfer-based processes . These reactions are important for the activation and subsequent transformation of organic molecules, which could be relevant to the metabolism or bioactivation of ioxaglic acid in the body.
Physical and Chemical Properties Analysis
Ioxaglic acid's physical and chemical properties are partially inferred from its effects on cardiac functions during coronary arteriography. Its lower osmolality compared to other contrast agents like diatrizoate suggests that it has a different physical property profile, which may influence its interaction with biological systems . The adverse reactions reported, such as hypersensitivity, also imply that ioxaglic acid has specific chemical properties that can elicit immune responses in certain individuals .
Relevant Case Studies
The effects of ioxaglic acid on cardiac functions have been studied in canines during coronary arteriography. It was found to affect cardiac parameters less than diatrizoate, making it a suitable agent for this procedure . Additionally, a case study documented a late hypersensitivity reaction to ioxaglic acid-meglumine, which included a range of symptoms and positive intradermal test results, highlighting the potential for immune-mediated adverse effects .
科学研究应用
诊断影像增强
碘克沙酸主要用作诊断影像中的造影剂。它具有阻挡 X 射线并在 X 射线胶片上显不透明的能力,可在包括血管造影、动脉造影、关节造影、胆管造影、尿路造影和计算机断层扫描 (CT) 扫描在内的各种医学影像程序中增强结构和器官的可见性。值得注意的是,它具有低渗透压,与较老的造影剂相比,副作用更少(A. D. de Groot, 2020)。
血小板功能分析
碘克沙酸已被研究其对血小板功能的影响。一项研究比较了离子型(碘克沙酸钠)和非离子型碘化低渗透压造影剂 (CM) 对人全血中血小板功能的影响。本研究利用血小板功能分析仪 PFA-100,发现所有三种 CM 类型均导致膜闭合时间 (MCT) 明显延长,表明具有抗聚集作用。特别是碘克沙酸对人血小板的抗聚集作用比其他非离子 CM 更强。这表明其在与血小板功能和血管健康相关的研究中具有潜在的应用(A. D'AnglemontDeTassigny 等,2001 年)。
神经放射学中补体系统的激活
一项研究调查了碘克沙酸对神经放射学中接受常规造影检查的患者中补体系统的影响。该研究得出的结论是,碘克沙酸能有效激活补体系统,涉及补体激活的两个途径。这项研究有助于理解碘克沙酸在诊断程序中的免疫学影响(R. Gonsette, 2004)。
环境持久性分析
在一项关注废水中碘化 X 射线造影剂的研究中,分析了碘克沙酸的环境持久性。该研究开发了一种方法来测量废水中碘克沙酸和其他碘化造影剂,从而深入了解这些物质的环境影响和持久性(F. Busetti 等,2008 年)。
癌症治疗中的化疗栓塞术
研究探索了碘克沙酸在化疗栓塞术中的应用,特别是用于肝癌治疗。研究人员研究了顺铂(一种化疗药物)从与碘克沙酸混合的超吸收性聚合物 (SAP) 微球中的吸收和洗脱动力学。这些发现对于开发癌症治疗中的药物递送系统具有重要意义(N. Maeda 等,2010 年;2012 年)。
安全和危害
Ioxaglic acid should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or inhalation, medical attention should be sought immediately . Allergy-like effects such as itching, sneezing, coughing, and yawning can be the first sign of severe adverse reactions .
未来方向
属性
IUPAC Name |
3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21I6N5O8/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYBFXNZMFNZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21I6N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67992-58-9 (mono-hydrochloride salt) | |
| Record name | Ioxaglic acid [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059017640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5023166 | |
| Record name | Ioxaglic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1268.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
soluble | |
| Record name | Ioxaglic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Ioxaglic acid is an iodine-containing, low osmolality contrast agent. Ioxaglate is a molecule that consists of six iodine atoms and achieves water solubility by ionization; thus, it is a 3.0 ratio ionic agent. By far the most successful and widely used contrast agents in use today are the iodinated contrast media, which were introduced into clinical practice in the 1950s. Approximately 75 million doses of iodinated contrast agents are administered worldwide each year. The iodinated contrast agents fall into 4 groups. Each group has unique chemical, physical, and biologic properties. These various contrast agents are required to meet the demands of a broad variety of imaging modalities. All agents share a similar function group—a tri-iodinated benzene ring. Iodine plays an imperative role in the attenuation of x-ray signal. The atomic radius of a covalently bonded iodine atom is about 133 picometers, falling within the same range of the wavelengths of x-rays: 10 to 10,000 picometers. Therefore, x-rays are easily attenuated by the iodine atoms. In addition, iodine atoms covalently bonded to a benzene ring have 2 main advantages: (1) 3 large atoms located in such close proximity increase the effective molecular size, attenuating longer-wavelength x-rays, and (2) covalent bonding to a stable organic functional group (for example, benzene) decrease the risk of toxic adverse effects from free iodide molecules. Ionization is an important characteristic to note in contrast media preparations. Compounds are classified as either ionic or nonionic. The ionic compounds dissociate in aqueous solution and therefore have a higher osmolality. The anion is the radiopaque portion of the molecule, however, both the anion and cation are osmotically active. Compared with nonionic media such as ioxaglic acid, ionic contrast media have more adverse hemodynamic effects, especially in patients with heart disease. The nonionic media are water soluble but do not dissociate in solution. Nonionic agents possess lower osmolality because there are fewer particles in solution. The nonionic contrast agents are more hydrophilic than ionic agents, resulting in lower osmolality, reduced binding to plasma proteins, decreased tissue binding, and a decreased tendency to cross cell membranes. The low-osmolality of ioxaglic acid reduces the risk of adverse events. The occurrence of adverse reactions is more common after the use of high-osmolarity agents: about 15% with a high-osmolarity agent versus 3% with a low-osmolarity agent. The use of high-osmolarity agents has decreased significantly in recent years. Most adverse effects and adverse reactions to this group of drugs are multifactorial and are likely due to a combination of direct cellular toxicity, the ionic state (for example, ionic vs nonionic), or the osmolarity of the injected contrast drug. | |
| Record name | Ioxaglic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ioxaglic acid | |
CAS RN |
59017-64-0 | |
| Record name | Ioxaglic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59017-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ioxaglic acid [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059017640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ioxaglic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ioxaglic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ioxaglic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOXAGLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z40X7EI2AF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ioxaglate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8077 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>254°C | |
| Record name | Ioxaglic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



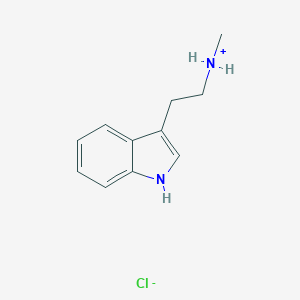
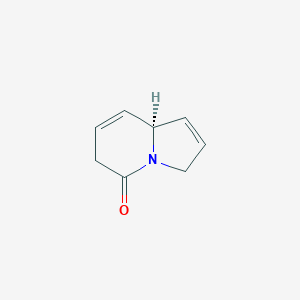
![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)
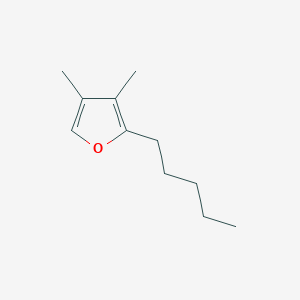
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)
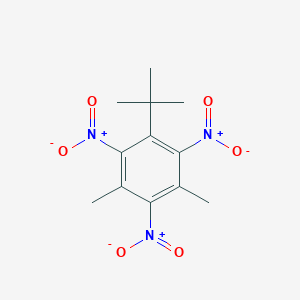
![N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide](/img/structure/B129837.png)
